2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine dihydrochloride
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Reduction: The resulting isoquinoline derivative is then reduced to form the dihydroisoquinoline.
Alkylation: The dihydroisoquinoline is alkylated with a suitable alkyl halide to introduce the propan-1-amine side chain.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further reduce the isoquinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a drug candidate due to its structural similarity to bioactive isoquinolines.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Potential use in the development of new therapeutic agents for various diseases.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine dihydrochloride depends on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a similar core structure.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine side chain. This structural uniqueness may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C12H20Cl2N2 |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;;/h2-5,10H,6-9,13H2,1H3;2*1H |
InChI Key |
PRVGMQMCOZAMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C2C1.Cl.Cl |
Origin of Product |
United States |
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